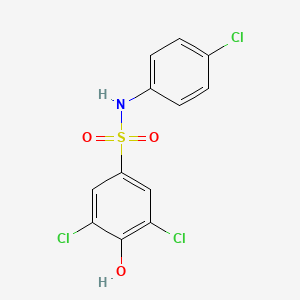![molecular formula C15H15NO2Si B12610195 Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane CAS No. 648435-57-8](/img/structure/B12610195.png)
Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a silane group attached to a hex-1-ene-3,5-diyn-1-yl chain, which is further substituted with a 4-nitrophenyl group. The presence of multiple functional groups within its structure makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane typically involves multi-step organic reactions. One common method includes the coupling of a trimethylsilylacetylene with a 4-nitrophenyl-substituted alkyne under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted silanes.
Aplicaciones Científicas De Investigación
Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane exerts its effects is primarily through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the silane group can undergo hydrolysis to form silanols. These reactions can influence molecular targets and pathways, such as enzyme activity and protein binding.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl[6-(4-methylphenyl)hex-1-ene-3,5-diyn-1-yl]silane
- Trimethyl[6-(4-chlorophenyl)hex-1-ene-3,5-diyn-1-yl]silane
- Trimethyl[6-(4-bromophenyl)hex-1-ene-3,5-diyn-1-yl]silane
Uniqueness
Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its methyl, chloro, and bromo analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
648435-57-8 |
|---|---|
Fórmula molecular |
C15H15NO2Si |
Peso molecular |
269.37 g/mol |
Nombre IUPAC |
trimethyl-[6-(4-nitrophenyl)hex-1-en-3,5-diynyl]silane |
InChI |
InChI=1S/C15H15NO2Si/c1-19(2,3)13-7-5-4-6-8-14-9-11-15(12-10-14)16(17)18/h7,9-13H,1-3H3 |
Clave InChI |
GYZJBGWYTDHXPW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C=CC#CC#CC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole](/img/structure/B12610113.png)
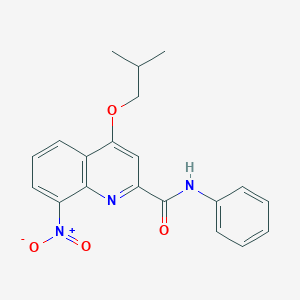
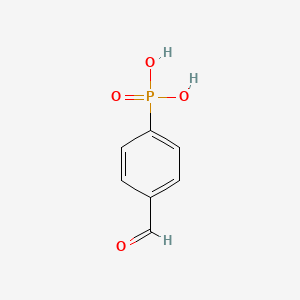
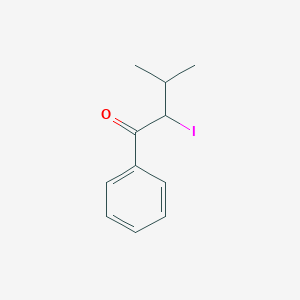

![5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12610123.png)
![N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610129.png)

![1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one](/img/structure/B12610157.png)
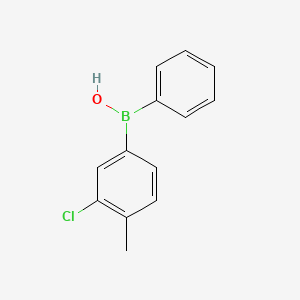
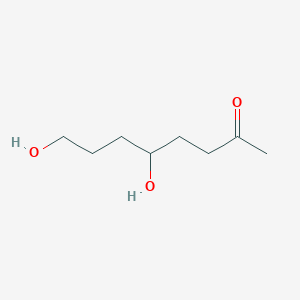
![N-[4-(Allylamino)phenyl]acetamide](/img/structure/B12610184.png)
![N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610187.png)
